1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a benzoylamino substituent at position 1, a ketone group at position 5, and a carboxylic acid group at position 2. This scaffold is structurally related to other 5-oxopyrrolidine-3-carboxylic acid derivatives, which are widely studied for their biological activities, particularly antioxidant properties .
Properties
IUPAC Name |
1-benzamido-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(12(17)18)7-14(10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJANAQHWEISFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of benzoyl chloride with 5-oxopyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also focuses on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure comprising a benzoylamino group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid and a ketone group. The synthesis typically involves the condensation of benzoyl chloride with 5-oxopyrrolidine-3-carboxylic acid in the presence of a base like triethylamine under reflux conditions. This method allows for efficient conversion to the desired product, which can be isolated through crystallization or extraction techniques .
Chemistry
This compound serves as a building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, making it valuable for creating more complex molecules. It is also used as a reagent in organic reactions, contributing to advancements in synthetic methodologies.
Biology
This compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of enzyme activity. The benzoylamino group can form hydrogen bonds with active sites, enhancing its binding affinity and specificity .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects against several pathogens, revealing:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is explored for its role in drug development. It shows promise as an enzyme inhibitor and receptor modulator, which could lead to the design of novel therapeutic agents targeting diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme catalysis or disruption of receptor-ligand interactions.
Comparison with Similar Compounds
Key Compounds:
Key Trends:
- Free Carboxylic Acid : Essential for strong reducing power (e.g., compound 6 vs. ester derivatives) .
- Heterocyclic Substituents : Thiadiazole and triazole groups enhance radical scavenging via electron delocalization .
- Halogenated Aryl Groups : Chloro and hydroxy groups on the phenyl ring improve antioxidant efficacy, likely through resonance stabilization of radicals .
Physicochemical Properties
Key Trends:
Biological Activity
1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the benzoyl group occurs via an amidation reaction with benzoyl chloride or benzamide.
- Carboxylation : The carboxylic acid functionality is introduced through carboxylation reactions under basic conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that derivatives bearing specific substitutions exhibited significant cytotoxicity against A549 lung adenocarcinoma cells. The viability of these cells was reduced significantly upon treatment with these compounds.
| Compound | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| 1a | 63.4 | <0.05 |
| 1b | 21.2 | <0.001 |
| 2a | 71.3 | NS |
NS = Not Significant
This table summarizes the effects of various derivatives on cell viability, indicating that specific substitutions can enhance anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. In vitro studies using the broth microdilution method showed that some derivatives exhibited promising activity against Gram-positive pathogens.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | >128 | No significant activity |
| Escherichia coli | >128 | No significant activity |
These results suggest that while some derivatives may lack direct antibacterial effects, they could potentially serve as scaffolds for further modifications to enhance efficacy.
The mechanism of action for this compound appears to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Compounds in this class may induce oxidative stress in cancer cells, contributing to their cytotoxicity.
Case Studies
- Study on Anticancer Activity : A recent publication reported on a series of pyrrolidine derivatives, including this compound, demonstrating structure-dependent anticancer activity against A549 cells. The study highlighted that modifications at specific positions significantly enhanced anticancer potency compared to standard chemotherapy agents like cisplatin .
- Antimicrobial Evaluation : Another study investigated the antimicrobial efficacy of various derivatives against clinically relevant pathogens. While initial results indicated limited activity against certain strains, further structural optimization could yield more potent antimicrobial agents targeting resistant bacteria .
Q & A
Q. What are the established synthetic routes for 1-(Benzoylamino)-5-oxopyrrolidine-3-carboxylic acid?
The compound can be synthesized via multi-step protocols involving amidation and cyclization. For example, a five-step approach starting from itaconic acid (or similar precursors) can yield pyrrolidine derivatives. Key steps include:
- Conversion of itaconic acid to substituted pyrimidine carboxylic acids.
- Parallel amidation with amines under reflux conditions, as demonstrated in analogous syntheses .
- Alternative routes involve condensation of succinic anhydride with hydrazide derivatives in p-xylene, followed by cyclization to form the pyrrolidine core .
Q. How is the compound characterized post-synthesis?
Characterization typically involves:
- Melting Point Analysis : To assess purity (e.g., derivatives of similar compounds show melting points ranging from 120–300°C depending on substituents) .
- Spectroscopic Methods : NMR (¹H/¹³C) to confirm the benzoylamino and pyrrolidine moieties.
- Chromatography : HPLC or TLC to monitor reaction progress and purity. Example data from analogous compounds:
| Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|
| 3a | 65 | 210–212 |
| 3b | 72 | 225–227 |
| Adapted from |
Q. What purification techniques are effective for this compound?
Recrystallization from ethanol or ethanol-water mixtures is commonly used for pyrrolidine derivatives. For example, post-reaction mixtures are cooled, filtered, and recrystallized to isolate pure products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity?
Stereochemical control may require chiral auxiliaries or catalysts. For example:
- Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors).
- Chiral chromatography or enzymatic resolution for enantiomer separation.
- Monitoring via circular dichroism (CD) or chiral HPLC .
Q. How do different synthetic routes impact yield and purity, and how can conflicting data be resolved?
Conflicting results may arise from variations in:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) vs. non-polar (e.g., p-xylene) can influence cyclization efficiency.
- Temperature : Higher temperatures may accelerate side reactions (e.g., decomposition of the benzoyl group).
- Catalysts : Acid/base catalysts in amidation steps. To resolve contradictions, systematic DOE (Design of Experiments) can identify critical parameters. For instance, parallel synthesis approaches (as in ) allow comparison of multiple conditions simultaneously.
Q. What mechanistic insights explain key reactions in the synthesis?
- Amidation : Nucleophilic acyl substitution between carboxylic acid derivatives (e.g., activated esters) and amines.
- Cyclization : Intramolecular attack of a nucleophilic amine on a carbonyl group, forming the pyrrolidine ring. Computational studies (DFT) can model transition states and regioselectivity .
Q. How can structural modifications influence bioactivity or physicochemical properties?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzoyl moiety may enhance stability.
- Side Chain Variations : Replacing the benzoylamino group with acyl or sulfonamide groups alters solubility and target binding.
- Pro-drug Strategies : Esterification of the carboxylic acid to improve membrane permeability .
Methodological Considerations
Q. What analytical methods are critical for detecting byproducts or degradation?
- LC-MS : Identifies low-abundance byproducts (e.g., hydrolyzed or oxidized derivatives).
- FT-IR : Monitors functional group integrity (e.g., carbonyl stretches at ~1700 cm⁻¹).
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. How can computational tools aid in synthesis design?
- Retrosynthetic Analysis : Software like Synthia™ suggests plausible routes based on known reactions.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors) to guide structural optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
